1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine
Description
This compound features two pyrazole rings: one substituted with 1,5-dimethyl groups and the other with a 1-propyl group, connected via a methanamine bridge.
Properties
CAS No. |
1855944-57-8 |
|---|---|
Molecular Formula |
C13H22ClN5 |
Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-4-6-18-7-5-13(16-18)10-14-8-12-9-15-17(3)11(12)2;/h5,7,9,14H,4,6,8,10H2,1-3H3;1H |
InChI Key |
OMMHBMKSTUGVNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=C(N(N=C2)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the methyl and propyl groups. The final step involves the formation of the methanamine linkage between the two pyrazole rings. Common reagents used in these reactions include hydrazine, acetylacetone, and various alkyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations:
Substituent Impact on Lipophilicity: The target compound’s 1-propyl group on the second pyrazole increases hydrophobicity compared to methyl or ethyl substituents in analogs like (1,5-diethyl-1H-pyrazol-4-yl)methanamine . This may enhance membrane permeability but reduce aqueous solubility.
Connecting Group Modifications :
- Replacing methanamine with an aniline (e.g., in 3,4-difluoro-N-[(trimethyl-1H-pyrazol-4-yl)methyl]aniline ) introduces aromaticity, which could influence binding affinity to aromatic-rich biological targets.
- Piperidine-carboxylic acid in 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride adds ionizable groups, improving solubility and enabling salt formation.
Hypothesized Pharmacological Profiles
While direct activity data for the target compound are absent in the evidence, analogs provide clues:
- Pyrazole-Methanamine Derivatives : Compounds like (1,5-diethyl-1H-pyrazol-4-yl)methanamine are explored as kinase inhibitors due to their ability to chelate metal ions in catalytic sites.
Biological Activity
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine is a compound that belongs to the pyrazole class of heterocycles. Pyrazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article examines the biological activity of this specific compound, supported by data tables and relevant research findings.
- Molecular Formula : C13H22ClN5
- Molecular Weight : 283.8 g/mol
- CAS Number : 1856041-84-3
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth through various mechanisms, including the inhibition of specific enzymes involved in cancer progression. In particular, studies have demonstrated that certain pyrazole derivatives can inhibit the activity of cyclooxygenase (COX) enzymes, which are implicated in tumorigenesis.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | 0.07 | EGFR Inhibition |
| Pyrazole analogs of piperine | 0.08 | Tumor Growth Inhibition |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are well-documented. The compound under study has been evaluated for its ability to stabilize red blood cell membranes and inhibit the release of inflammatory mediators. The effectiveness is often compared against standard anti-inflammatory drugs like Indomethacin.
| Study | Dose (µg) | Activity |
|---|---|---|
| Human Red Blood Cell Membrane Stabilization | 100, 500, 1000 | Significant reduction in hemolysis |
Antimicrobial Activity
Pyrazoles have also been explored for their antimicrobial properties. The compound's structural features may contribute to its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a reversible inhibitor of monoamine oxidases (MAOs), which play a role in neurotransmitter metabolism and are linked to various neurological disorders.
- Receptor Interaction : Docking studies suggest that this compound has good binding affinity for COX and farnesyl transferase receptors, which are crucial in inflammatory processes and cancer cell proliferation.
- Oxidative Stress Reduction : Similar pyrazole derivatives have shown antioxidant properties, potentially reducing oxidative stress in cells.
Case Studies
Several studies highlight the biological efficacy of pyrazole derivatives:
- A study conducted by Tewari et al. (2014) demonstrated that novel pyrazole derivatives exhibited significant anti-inflammatory activity comparable to standard drugs.
"Among the compounds evaluated, N-(4-(2-(3-methyl-1-phenyl-1H-pyrazol-5-yloxy)benzylidene)-4-methylbenzenamine showed comparable anti-inflammatory activity" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
